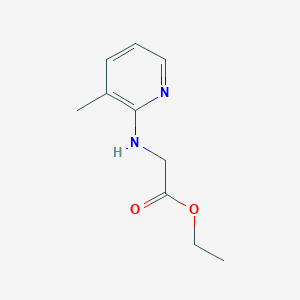







|
REACTION_CXSMILES
|
N[CH2:2][C:3]1[CH:4]=[N:5][CH:6]=[CH:7][CH:8]=1.C([N:11](CC)CC)C.Br[CH2:17][C:18]([O:20][CH2:21][CH3:22])=[O:19]>O1CCCC1>[CH2:21]([O:20][C:18](=[O:19])[CH2:17][NH:11][C:4]1[C:3]([CH3:2])=[CH:8][CH:7]=[CH:6][N:5]=1)[CH3:22]
|


|
Name
|
|
|
Quantity
|
21.6 g
|
|
Type
|
reactant
|
|
Smiles
|
NCC=1C=NC=CC1
|
|
Name
|
|
|
Quantity
|
20.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
33.4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)OCC
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
to stir at room temperature over the weekend
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
cooled by means of an ice water bath to 0°-5° C
|
|
Type
|
CUSTOM
|
|
Details
|
formed
|
|
Type
|
CONCENTRATION
|
|
Details
|
The solvent was concentrated under vacuum
|
|
Type
|
ADDITION
|
|
Details
|
The residue was treated with water
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted into ethyl acetate
|
|
Type
|
EXTRACTION
|
|
Details
|
The organic extract
|
|
Type
|
WASH
|
|
Details
|
was washed repeatedly with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
After filtering from the drying agent the solvent
|
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated
|
|
Type
|
ADDITION
|
|
Details
|
the residue was treated with anhydrous ether
|
|
Type
|
FILTRATION
|
|
Details
|
The cloudy solution was filtered through a pad of Celite
|
|
Type
|
TEMPERATURE
|
|
Details
|
afterwards cooled to 0° C. with an ice bath
|
|
Type
|
ADDITION
|
|
Details
|
addition of ether which
|
|
Type
|
CUSTOM
|
|
Details
|
resulted in the product
|
|
Type
|
CUSTOM
|
|
Details
|
to precipitate as the HCl-salt
|
|
Type
|
FILTRATION
|
|
Details
|
The solid product was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with ether
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(CNC1=NC=CC=C1C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15 g | |
| YIELD: CALCULATEDPERCENTYIELD | 38.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |